Istamycin AO

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Istamycin A0 discovery and early studies

Istamycin A0: Core Technical Profile

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, which are characterized as 2-deoxy-aminocyclitol-type antibiotics [1]. The table below summarizes its key characteristics as established in early studies.

| Property | Description |

|---|---|

| Empirical Formula | C15H32N4O7 [2] |

| CAS Registry Number | 72503-80-1 [3] |

| Physical Form | Hemi-carbonate salt is a colorless crystalline powder [4] [2] |

| Melting Point | No clear melting point; decomposes at 111-114°C [4] |

| Specific Optical Rotation | [α]D22 = +76° (c=0.56 in water) [4] [2] |

| Solubility | Soluble in water and methanol; slightly soluble or insoluble in ethanol and other common organic solvents [4] [2] |

| Chemical Reactions | Positive ninhydrin reaction and Rydon-Smith reaction [4] [2] |

| Producer Microorganism | Streptomyces tenjimariensis SS-939 (FERM P-4392) [4] [5] |

| Source of Isolation | Soil sample from the sea bottom, Miura Peninsula, Kanagawa Prefecture, Japan [2] |

Early Research and Production

The initial research into Istamycin A0 focused on its isolation, basic production methods, and preliminary structural activity relationships.

- Fermentation and Isolation: The production process involved aerobically cultivating Streptomyces tenjimariensis in a medium at 25-30°C for 2-7 days [4]. The antibiotics were then extracted from the culture broth with water and purified [4].

- Production Optimization: Early studies found that optimal production required specific nutrients. Starch and soybean meal were the most effective carbon and nitrogen sources, respectively. The addition of 0.2% palmitate could double the yield of istamycins, whereas rapidly used sugars and nitrogen sources like glucose or peptone substantially reduced production [5].

- Activity and SAR: Istamycins A and B were noted for their activity against a range of Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains [5]. Early synthetic studies created demethylated derivatives of istamycin A. It was found that the 4-N-methyl group is essential for strong antimicrobial activity; derivatives without this group showed only weak activity [6].

Congener Profiling and Epimeric Separation

A more recent study (2016) used advanced analytical techniques to profile the entire family of istamycin congeners produced by S. tenjimariensis.

| Feature | Description |

|---|---|

| Analytical Method | HPLC with electrospray ionization ion trap tandem mass spectrometry [1] |

| Chromatographic Column | Acquity CSH C18 [1] |

| Elution Method | Gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [1] |

| Key Finding | 16 natural istamycin congeners were profiled and quantified. Istamycin A was the most abundant, followed by Istamycin B and Istamycin A0 [1]. |

| Epimer Separation | Five sets of 1- or 3-epimeric pairs were separated using a macrocyclic glycopeptide-bonded chiral column [1] |

This profiling work helps visualize the biosynthetic relationships between Istamycin A0 and other related compounds, which can be conceptualized in the following pathway:

Simplified biosynthetic relationships of key istamycin congeners based on analytical profiling. Major components are highlighted.

Limitations and Paths for Deeper Research

The search results available are limited for creating a complete, contemporary whitepaper. Here are the key gaps and suggested paths forward:

- Lack of Detailed Protocols: The search results describe experiments only at a high level. The original patents and older journal articles would need to be consulted for full experimental details.

- No Specific Signaling Pathways: The results confirm Istamycin A0 is a protein synthesis inhibitor that targets the ribosome [3], but do not elaborate on the specific signaling pathways it affects in bacterial cells or its detailed mechanism of action.

- No Modern Molecular Studies: The information is largely historical, with a significant gap between early 1980s studies and a 2016 analytical profiling paper. There is no current data on its potential in modern drug development contexts.

To obtain the depth of information required for your whitepaper, I suggest you:

- Retrieve Original Documents: Use the provided patent numbers (e.g., JPS5643295A, GB2048855A) to access the full patent documents, which will contain more detailed methodologies.

- Consult Specialized Databases: Search for "Istamycin A0" in specialized scientific databases like

PubMedorGoogle Scholarto find the original full-text articles from The Journal of Antibiotics that are referenced in these summaries. - Investigate Broader Mechanisms: Look into recent reviews on aminoglycoside antibiotics to find discussions on the class's mechanism of action, which can provide a theoretical framework for Istamycin A0's activity, even if specific studies are lacking.

References

- 1. aminoglycosides profiling and their characterization in... Istamycin [pubmed.ncbi.nlm.nih.gov]

- 2. GB2048855A - Istamycins [patents.google.com]

- 3. File: Istamycin (sannamycin B).svg - Wikimedia Commons A 0 [commons.wikimedia.org]

- 4. Istamycin ao and/or istamycin bo, and their preparation [patents.google.com]

- 5. on new aminoglycoside antibiotics, Studies , from an... istamycins [jstage.jst.go.jp]

- 6. Synthesis of demethyl derivatives of istamycin A [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Istamycin A0 Biosynthesis: Pathway, Genetics, and Experimental Protocols

Introduction to Istamycin A0 and Its Significance

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, characterized by its unique 2-deoxyfortamine-containing structure and broad-spectrum bactericidal activity against clinically relevant pathogens. This antibiotic is primarily produced by Streptomyces tenjimariensis ATCC 31603, a strain initially isolated from a soil sample collected from the sea bottom near the Miura Peninsula in Kanagawa Prefecture, Japan [1]. Istamycins belong to the fortimicin-group antibiotics, which are pseudodisaccharides containing a distinctive diaminocyclitol moiety structurally classified as 3,6-dideoxy-3,6-diamino-neo-cyclitol derivatives [2] [3]. These compounds share a similar mode of action with other aminoglycosides, primarily targeting the 16S ribosomal RNA of bacterial ribosomes, but exhibit unique structural features that distinguish them from more common 2-deoxystreptamine-containing aminoglycosides like gentamicin and kanamycin [3].

The interest in Istamycin A0 and related compounds has been revitalized in recent years due to the escalating crisis of antimicrobial resistance and the insufficient pipeline of new anti-infective agents. With the current spread of clinically relevant multidrug-resistant (MDR) pathogens and the high cost associated with developing new antimicrobial agents from scratch, exploring biosynthetic pathways of existing antibiotics like Istamycin A0 offers promising avenues for generating novel derivatives through combinatorial biosynthesis [3]. The complete sequencing of the istamycin biosynthetic gene cluster has provided researchers with the genetic blueprint to manipulate and optimize the production of these valuable compounds, potentially leading to the development of next-generation aminoglycosides with enhanced efficacy and reduced susceptibility to common resistance mechanisms [4] [3].

Comprehensive Biosynthetic Pathway of Istamycin A0

Overview of Pathway Organization

The biosynthesis of Istamycin A0 follows a meticulously orchestrated enzymatic pathway that transforms primary metabolic precursors into the final bioactive molecule through a series of well-defined intermediate compounds. The pathway initiates from D-glucose-6-phosphate, a central metabolite in carbohydrate metabolism, and progresses through approximately 20 enzymatic steps to yield the mature Istamycin A0 molecule [1]. This complex biosynthetic journey can be conceptually divided into three major phases: (1) formation of the aminocyclitol core structure, (2) assembly of the pseudodisaccharide skeleton, and (3) final tailoring and modification reactions that confer the complete biological activity to the molecule [1] [3].

The istamycin biosynthetic pathway shares significant similarities with those of other fortimicin-group antibiotics, particularly in the early stages of aminocyclitol formation. Research has demonstrated a remarkable biosynthetic similarity between Streptomyces tenjimariensis and *Micromonospora olivasterospora*, the latter being a producer of fortimicin antibiotics [2]. This evolutionary conservation is further evidenced by the capability of these organisms to cross-convert intermediate compounds through their respective biosynthetic pathways, suggesting common enzymatic machinery operating in both systems [2]. Such comparative insights have been instrumental in elucidating the complete istamycin pathway and identifying key biosynthetic enzymes.

Step-by-Step Enzymatic Reactions

The initial phase of Istamycin A0 biosynthesis centers on the formation of the characteristic diaminocyclitol moiety. The first committed step involves the enzyme 2-deoxy-scyllo-inosose synthase (IstC), which catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose [1] [4]. This remarkable carbocyclization reaction establishes the foundational six-membered ring structure that will eventually become the aminocyclitol core of Istamycin A0. The next critical transformation is mediated by L-glutamine:2-deoxy-scyllo-inosose aminotransferase (IstS), which transfers an amino group from glutamine to form 2-deoxy-scyllo-inosamine [1] [4]. This amination represents the first introduction of nitrogen into the developing structure and is a hallmark reaction in aminocyclitol biosynthesis.

The pathway then proceeds through a series of redox and substitution reactions to form 2-deoxystreptamine, a common intermediate in many aminoglycoside antibiotics [1] [3]. Subsequently, a glycosylation step catalyzed by NDP-D-glucosaminyltransferase (IstM) attaches a hexosamine moiety to form the pseudodisaccharide backbone [1] [4]. This intermediate then undergoes several unique transformations, including a 3',4'-dideoxygenation process that involves phosphorylation by a putative phosphotransferase (IstP) followed by elimination and reduction reactions [1]. The final stages of the pathway involve methylation reactions catalyzed by N-methyltransferases (IstU and IstO) that introduce the characteristic methylamino groups, with S-adenosylmethionine serving as the methyl donor [1] [4].

Table: Key Intermediate Compounds in Istamycin A0 Biosynthetic Pathway

| Compound | Molecular Formula | Key Functional Groups | Biosynthetic Stage |

|---|---|---|---|

| D-glucose-6-phosphate | C₆H₁₃O₉P | Phosphate, multiple OH | Substrate |

| 2-deoxy-scyllo-inosose | C₆H₁₂O₅ | Ketone, multiple OH | Early intermediate |

| 2-deoxy-scyllo-inosamine | C₆H₁₃NO₄ | Amino, multiple OH | Early intermediate |

| 2-deoxystreptamine | C₆H₁₄N₂O₄ | Two amino groups, OH | Cyclitol core |

| Pseudodisaccharide intermediate | C₁₂H₂₅N₂O₈ | Amino sugars, glycosidic bond | Middle intermediate |

| Phosphorylated intermediate | C₁₂H₂₆NO₁₁P | Phosphate, amino groups | Late intermediate |

| Dideoxy intermediate | C₁₂H₂₄N₂O₆ | Dideoxy structure | Late intermediate |

| Istamycin A0 | C₁₃H₂₇N₃O₇ | Methylamino, dideoxy | Final product |

Visualization of Istamycin A0 Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the Istamycin A0 biosynthetic pathway:

Istamycin A0 biosynthetic pathway showing key enzymatic steps

Istamycin Biosynthetic Gene Cluster

Genomic Organization and Key Genes

The genetic blueprint for Istamycin A0 biosynthesis is encoded within the istamycin biosynthetic gene cluster from Streptomyces tenjimariensis, which spans an impressive 67,904 nucleotides in length [4]. This extensive cluster is cataloged in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database as BGC0000700 and originates from NCBI GenBank accession AJ845083.2 [4]. The cluster follows the typical organizational pattern observed in aminoglycoside biosynthetic gene clusters, with genes encoding core biosynthetic functions clustered together alongside regulatory elements, resistance mechanisms, and transport proteins [1] [4] [3].

The istamycin gene cluster contains multiple open reading frames encoding all enzymes essential for the step-wise conversion of primary metabolic precursors into the final istamycin products [1] [4]. The organization of these genes within the cluster reveals a logical arrangement that generally mirrors the biosynthetic pathway, with early pathway genes often located adjacent to each other, followed by middle and late pathway genes, although this organization is not strictly linear [4]. This genomic arrangement likely facilitates coordinated regulation of gene expression in response to physiological and environmental cues, ensuring efficient biosynthesis when conditions are favorable.

Table: Key Genes in Istamycin Biosynthetic Cluster and Their Functions

| Gene | Protein Product | Function in Biosynthesis | Evidence |

|---|---|---|---|

| istC | 2-deoxy-scyllo-inosose synthase | Key carbocyclization enzyme; converts D-glucose-6-P to 2-deoxy-scyllo-inosose | Characterized [4] |

| istS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Transaminase; introduces first amino group | Putative [4] |

| istM | NDP-D-glucosaminyltransferase | Glycosyltransferase; forms pseudodisaccharide backbone | Putative [4] |

| istP | Phosphotransferase | Phosphorylation for 3',4'-dideoxygenation | Putative [4] |

| istU | N-methyltransferase | Methylation of amino groups | Putative [4] |

| istO | Methyltransferase | Methylation of amino groups | Putative [4] |

| istB | AGA 6'-aminotransferase | Aminotransferase function | Putative [4] |

| istQ | Sugar alcohol dehydrogenase | Dehydrogenase/reductase function | Putative [4] |

| istE | Dehydrogenase | Redox reactions | Putative [4] |

| istL, istL2, istL3 | Radical SAM enzymes | Multiple oxygenation/redox functions | Putative [4] |

| imrA | 16S rRNA methyltransferase | Self-resistance mechanism | Characterized [4] |

Resistance Mechanisms and Regulation

A fascinating aspect of the istamycin gene cluster is the inclusion of self-resistance genes that protect the producer organism from its own toxic metabolites. The cluster contains imrA, which encodes a 16S rRNA methyltransferase that modifies the bacterial ribosome, making it resistant to the antibiotic effects of istamycins [4]. This resistance mechanism is particularly effective, as Streptomyces tenjimariensis can grow in media containing istamycin A or B at concentrations as high as 3,000 micrograms per milliliter [1]. Research has demonstrated that ribosomes from strain SS-939 are resistant to istamycins, while no istamycin-inactivating enzymes were detected in cellular extracts, confirming that ribosomal modification rather than antibiotic inactivation is the primary resistance mechanism [1].

The involvement of plasmids in istamycin production has been documented through studies showing that acriflavine treatment of Streptomyces tenjimariensis SS-939 resulted in a high frequency of isolates with reduced istamycin production [1]. Some of these variants were shown to have lost a particular plasmid present in the parent strain, and istamycin production by these plasmid-cured isolates was largely restored by the addition of 2-deoxystreptamine to the medium [1]. This finding suggests that certain biosynthetic genes or regulatory elements may be plasmid-encoded, adding an additional layer of complexity to the genetic control of istamycin biosynthesis. The gene cluster also contains putative regulatory genes, including istA encoding a putative transcriptional regulator and istW encoding a putative glucose-6-phosphate dehydrogenase, which may play roles in coordinating primary and secondary metabolism [4].

Experimental Protocols for Pathway Elucidation and Production

Pathway Elucidation through Mutational Analysis

Elucidating the complete biosynthetic pathway of Istamycin A0 has relied heavily on mutational analysis combined with bioconversion studies. A pivotal approach involved the use of blocked mutants of Streptomyces tenjimariensis that lost istamycin productivity but retained the ability to convert potential intermediates [2]. In these experiments, researchers generated mutants through chemical mutagenesis or targeted gene disruption, then fed these mutants with suspected intermediates and analyzed the conversion products using advanced chromatographic and spectroscopic methods.

One particularly informative study utilized a blocked istamycin mutant that suggested a possible biosynthetic pathway similar to that of fortimicin in Micromonospora olivasterospora [2]. The experimental protocol involved:

- Culturing the blocked mutant in appropriate media

- Supplementing with putative intermediates (IS-A0, IS-B0, FT-B)

- Extracting metabolites after an appropriate incubation period

- Analyzing extracts using high-performance liquid chromatography (HPLC) and mass spectrometry (MS)

- Structural elucidation of conversion products using nuclear magnetic resonance (NMR) spectroscopy

This approach confirmed that S. tenjimariensis could convert FT-B to 1-epi-FT-B, 2''-N-formimidoyl-FT-A (dactimicin), and 1-epidactimicin (a new antibiotic), while M. olivasterospora converted IS-A0 and IS-B0 to 2''-N-formimidoyl-IS-A (IS-A3) and IS-B (IS-B3), respectively [2]. These experiments not only confirmed the similarity in antibiotic biosynthesis between these organisms but also revealed that the major fermentation product of M. olivasterospora is not FT-A (astromicin) but dactimicin [2].

Optimization of Production Conditions

Recent advances in istamycin production have employed statistical optimization methods to enhance yields. A 2024 study used central composite design (CCD) to optimize environmental conditions affecting istamycin production by Streptomyces tenjimariensis ATCC 31603 [5] [6]. The experimental protocol involved:

- One-Factor-at-a-Time (OFAT) analysis to identify critical parameters including culture media composition, incubation time, and agitation rate

- Central Composite Design (CCD) with 17 runs to test three key variables: initial pH, incubation temperature, and calcium carbonate concentration

- Response Surface Methodology (RSM) to generate a statistical model for optimal production

The results demonstrated that the highest specific productivity was obtained using either aminoglycoside production medium or protoplast regeneration medium, with an optimum incubation time of 6 days and agitation at 200 rpm [5] [6]. The CCD model identified optimal conditions as initial pH of 6.38, incubation temperature of 30°C, and 5.3% CaCO₃ concentration [5] [6]. This optimized protocol resulted in a 31-fold increase in production compared to unoptimized conditions and a threefold increase over optimized culture media alone [5] [6].

The following diagram illustrates the experimental workflow for optimizing istamycin production:

Experimental workflow for optimizing istamycin production using statistical methods

Analytical Methods for Characterization

Comprehensive characterization of Istamycin A0 and its intermediates requires a combination of sophisticated analytical techniques. The primary methods include:

- High-Performance Liquid Chromatography (HPLC): For separation and quantification of istamycin components from fermentation broths

- Mass Spectrometry (MS) and Tandem MS/MS: For molecular weight determination and structural characterization through fragmentation patterns

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, including stereochemistry

A specific study on istamycin components employed a multi-stage analytical approach where the selected fraction was verified as IST-A with good purity (∼93%) based on HPLC-MS/MS analysis, followed by confirmation using NMR spectroscopic analysis (Varian INOVA 500) [7]. The reported chemical shifts showed good agreement with previous studies, validating the analytical protocol [7]. For quantification, a stock solution of IST-A (5 μg/mL) in water was prepared and stored in amber polypropylene microtubes at -20°C, with serial dilutions using blank sterilized medium to prepare five-point non-zero calibration standards (2.2, 8, 12, 15 and 20 ng/mL) [7].

Combinatorial Biosynthesis and Future Directions

Strategies for Novel Derivative Generation

The elucidation of the complete istamycin biosynthetic pathway and corresponding gene cluster has opened up exciting possibilities for combinatorial biosynthesis of novel derivatives. This approach involves manipulating the biosynthetic machinery to produce modified antibiotics with potentially improved therapeutic properties. For istamycin A0, several strategic approaches can be employed:

- Gene inactivation or knockout: Creating blocked mutants that accumulate intermediates for further chemical or enzymatic modification

- Heterologous expression: Transferring the entire gene cluster or selected genes into alternative production hosts for improved yield or manipulation

- Precursor-directed biosynthesis: Feeding analog precursors to biosynthetic enzymes with relaxed substrate specificity

- Enzyme engineering: Modifying key biosynthetic enzymes to accept alternative substrates or create novel structural modifications

Research has shown that the istamycin biosynthetic gene cluster shows significant similarity to other aminoglycoside biosynthetic gene clusters, particularly those involved in fortimicin and gentamicin biosynthesis [1] [3]. In the gentamicin, sisomycin, fortimicin, and istamycin biosynthetic gene clusters, conserved genes such as GenH, GenI, GenQ, and GenB1 are present, indicating shared biosynthetic mechanisms for the construction of common structural features [1]. This evolutionary relationship facilitates the application of combinatorial biosynthesis strategies across different aminoglycoside families.

Future Research Directions and Applications

The growing understanding of Istamycin A0 biosynthesis presents numerous opportunities for future research and development. One promising direction involves engineering istamycin derivatives that overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs). Since the self-resistance mechanism in the producer organism involves ribosomal modification rather than antibiotic inactivation, exploring structural modifications that maintain ribosomal target engagement while evading AMEs could yield valuable new anti-infectives.

Additional research directions include:

- Crystal structure determination of key biosynthetic enzymes to enable structure-based engineering

- Systems-level understanding of regulation and integration with primary metabolism to improve production titers

- Exploration of ecological roles of istamycins in natural environments to understand evolutionary pressures shaping their biosynthesis

- Synergistic combination of istamycin derivatives with other antibacterial agents to address multidrug-resistant pathogens

The optimized production protocols recently developed using response surface methodology provide a solid foundation for industrial-scale production of istamycins, which will be essential for supplying sufficient material for preclinical and clinical development of novel derivatives [5] [6]. However, the authors note that the optimized conditions generated using the CCD model should be scaled up in a fermenter for industrial production of istamycins, considering the studied environmental conditions that significantly influence the production process [5] [6].

Conclusion and Outlook

The biosynthetic pathway of Istamycin A0 represents a fascinating example of nature's synthetic ingenuity, orchestrating multiple enzymatic transformations to construct a complex molecule with potent antibacterial activity. The complete elucidation of this pathway, coupled with identification and characterization of the corresponding biosynthetic gene cluster, has provided researchers with the fundamental knowledge needed to manipulate and optimize this system for therapeutic applications. The similarity between istamycin and fortimicin biosynthesis underscores the evolutionary conservation of certain biosynthetic strategies across different antibiotic-producing organisms, while the unique features of istamycin structure and biosynthesis offer opportunities for specific interventions and modifications.

References

- 1. Buy Istamycin AO [smolecule.com]

- 2. similarity between Streptomyces tenjimariensis and... Biosynthetic [pubmed.ncbi.nlm.nih.gov]

- 3. Combinatorial biosynthesis of novel aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 4. BGC0000700 [mibig.secondarymetabolites.org]

- 5. Central composite design for optimizing istamycin production by... [bohrium.com]

- 6. Central composite design for optimizing istamycin production by... [link.springer.com]

- 7. Isolation and structures of istamycin components [scite.ai]

Comprehensive Technical Guide for Optimizing Istamycin Production in Streptomyces tenjimariensis ATCC 31603

Strain Background and Product Profile

- Producing Strain: Streptomyces tenjimariensis ATCC 31603 [1].

- Product: Istamycins (ISMs), which are 2-deoxyfortamine-containing aminoglycoside antibiotics (AGAs) [1].

- Biological Activity: Exhibits broad-spectrum bactericidal activities against a wide range of clinically relevant pathogens [1].

- Genetic Features: The gene cluster responsible for istamycin biosynthesis has been identified and sequenced [1]. The strain possesses a self-resistance mechanism involving methylation of 16S ribosomal RNA, conferring resistance to kanamycin, apramycin, and sisomicin [2].

Optimized Cultivation Parameters for Enhanced Titers

Process optimization is critical for maximizing Istamycin yield. The tables below summarize the definitive environmental and medium conditions established through systematic experimentation.

Table 1: Optimized Environmental Parameters for Istamycin Production

| Parameter | Optimized Condition | Experimental Basis |

|---|---|---|

| Incubation Time | 6 days | One-Factor-at-a-Time (OFAT) optimization [1] |

| Agitation Rate | 200 rpm | One-Factor-at-a-Time (OFAT) optimization [1] |

| Initial pH | 6.38 | Central Composite Design (CCD) model [1] |

| Incubation Temperature | 30 °C | Central Composite Design (CCD) model [1] |

| CaCO(_3) Concentration | 5.3% (w/v) | Central Composite Design (CCD) model [1] |

Table 2: Culture Media Compositions for Istamycin Production

| Medium Component | Hottas' Medium [3] | Aminoglycoside Production Medium / Protoplast Regeneration Medium [1] |

|---|---|---|

| Starch | 1% | (Specific composition not fully detailed in results, but noted as optimal) [1] |

| Glucose | 0.2% | |

| Soy | 1% | |

| NaCl | 0.3% | |

| MgSO(_4)·7H(_2)O | 0.1% | |

| K(_2)HPO(_4) | 0.1% |

The combination of parameters derived from the Central Composite Design (CCD) model resulted in a 31-fold increase in yield compared to unoptimized conditions and a threefold increase over yields achieved with only optimized media [1] [4].

Detailed Experimental Protocols

Culture Maintenance and Inoculum Preparation

- Strain Preservation: Preserve S. tenjimariensis ATCC 31603 as frozen spore stocks or mycelial fragments in glycerol at -80°C [3].

- Seed Culture Preparation:

- Inoculate preservation stock into a rich medium, such as Tryptic Soy Broth (TSB).

- Incubate for 48 hours at 30°C with agitation at 200 rpm to obtain a robust, vegetative pre-culture [1].

Istamycin Production in Shake Flasks

This protocol outlines the core fermentation process based on the optimized CCD model.

- Medium: Use either Aminoglycoside Production Medium or Protoplast Regeneration Medium, which have been shown to yield the highest specific productivity [1].

- Inoculation: Transfer the prepared seed culture into production medium at a standard inoculum density (e.g., 5-10% v/v).

- Critical Process Parameters:

Analytical Method: Antibiotic Bioactivity Assay

The agar diffusion assay is a standard method for quantifying antimicrobial activity.

- Test Organism Preparation: Grow a susceptible indicator organism (e.g., Bacillus subtilis) to mid-log phase in an appropriate broth [1].

- Agar Plate Preparation: Mix a standardized inoculum of the test organism with molten soft nutrient agar and pour into Petri dishes to create a uniform lawn [1].

- Sample Application:

- Centrifuge fermentation samples to obtain cell-free broth.

- Apply aliquots to sterile paper disks or wells punched into the set agar lawn.

- Incubation and Measurement: Incubate plates at the optimal temperature for the test organism until clear zones of inhibition are visible. Measure the diameter of these zones, which is proportional to the antibiotic concentration in the sample [1].

Gene Expression Analysis (RT-PCR)

Understanding the genetic regulation of biosynthesis can guide further strain engineering.

- RNA Extraction: Collect cell pellets from the bioreactor at desired time points (e.g., 24h, 36h, 60h) and immediately preserve in RNA-stabilizing reagent [3]. Use a commercial kit with enzymatic lysis (lysozyme) for Gram-positive bacteria to extract total RNA [3].

- cDNA Synthesis: Perform reverse transcription (RT) using a commercial kit to convert purified mRNA into complementary DNA (cDNA) [3].

- PCR Amplification: Use gene-specific primers to amplify key biosynthetic genes [3]:

The experimental workflow from strain preparation to analysis is summarized in the following diagram:

Istamycin production workflow with CCD-optimized parameters.

Biosynthesis and Regulation Insights

- Biosynthetic Pathway: The istamycin gene cluster in S. tenjimariensis has been sequenced [1]. The initial steps involve enzymes such as 2-deoxy-scyllo-inosose (DOI) synthase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase (AMT), which are common in the biosynthesis of similar aminoglycoside antibiotics [3].

- Regulatory Mechanisms: Antibiotic production in Streptomyces is intricately linked to complex regulatory networks. Two-Component Systems (TCSs) are key regulators that sense environmental or nutritional signals and directly activate pathway-specific regulators for antibiotic biosynthesis [5]. Production typically coincides with aerial hyphae formation and is induced by nutrient starvation [5] [6].

- Self-Resistance: The istamycin-producing strain protects itself through a mechanism involving the methylation of adenine residue in 16S ribosomal RNA, which prevents the antibiotic from binding to its own ribosomes [2].

Scale-Up Considerations and Future Directions

- Current Status: The reported CCD optimization was performed at the shake flask level [1].

- Scale-Up Imperative: The authors explicitly note that the optimized model must be scaled up in a fermenter for industrial production [1]. Key parameters such as pH control, oxygen transfer, and shear force will need re-optimization in a bioreactor setting.

- Strain Improvement: Future work could leverage the available genomic information [1] for metabolic engineering. Overexpression of positive regulators (TCS response regulators, CSRs) or deletion of repressors could further enhance yields [5].

References

- 1. Central composite design for optimizing istamycin by... production [pubmed.ncbi.nlm.nih.gov]

- 2. Methylation of 16S ribosomal RNA and resistance to aminoglycoside... [link.springer.com]

- 3. Relationship Between Gene Expression and Cell Metabolism in the... [jyi.org]

- 4. Central composite design for optimizing istamycin by... production [link.springer.com]

- 5. Two-component systems in Streptomyces : key regulators of antibiotic... [microbialcellfactories.biomedcentral.com]

- 6. Plant growth promotion by streptomycetes: ecophysiology... [chembioagro.springeropen.com]

Istamycin A0 role in aminoglycoside research

Technical Profile of Istamycin A₀

The table below summarizes the key technical information available for Istamycin A₀ from the search results.

| Aspect | Technical Details |

|---|---|

| Classification | 2-deoxyfortamine-containing aminoglycoside antibiotic (a pseudo-disaccharide) [1] |

| Producer Organism | Streptomyces tenjimariensis ATCC 31603 [2] [3] |

| Primary Reference | Natural congener in the istamycin biosynthetic pathway [2] |

| Analytical Method | Profiled and characterized using HPLC with tandem mass spectrometry (HPLC-MS/MS) [2] |

| Relative Abundance | Ranked 3rd among 16 identified istamycin congeners in a culture of S. tenjimariensis, indicating it is a significant component of the mixture [2] |

| Chromatographic Separation | Can be separated from its 1- or 3-epimers using a macrocyclic glycopeptide-bonded chiral column [2] |

Research Context and Methodologies

The value of Istamycin A₀ research is best understood within the broader context of istamycin and aminoglycoside studies. Here are the key experimental domains and relevant protocols.

Optimization of Istamycin Production

A 2024 study used a Central Composite Design (CCD) to statistically optimize environmental conditions for istamycin production by S. tenjimariensis [3] [4]. The workflow for this approach is summarized in the diagram below.

Experimental workflow for optimizing istamycin production

- Key Optimized Parameters: The model identified the optimal initial pH at 6.38, incubation temperature at 30 °C, and calcium carbonate (CaCO₃) concentration at 5.3% [3] [4].

- Prior OFAT Findings: Preliminary one-factor-at-a-time experiments determined that optimal production required 6 days of incubation and an agitation rate of 200 rpm [3].

Analytical Characterization Protocol

The 2016 study provides a methodological framework for profiling Istamycin A₀ and related congeners [2]:

- Separation Technique: High-Performance Liquid Chromatography (HPLC)

- Column: Acquity CSH C18

- Elution: Gradient elution

- Mobile Phase: 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile [2]

- Detection & Characterization: Electrospray Ionization Ion Trap Tandem Mass Spectrometry (ESI-IT MS/MS)

- Chiral Separation: Use of a macrocyclic glycopeptide-bonded chiral column to resolve 1- or 3-epimeric pairs of istamycins [2]

- Sensitivity: The lower limit of quantification (LLOQ) for the major component, istamycin A, was 2.2 ng/mL, indicating a highly sensitive assay [2].

Research Significance and Future Directions

Istamycin A₀ is primarily studied as part of a family of antibiotics with promising properties and current research challenges.

- Broad-Spectrum Activity: Istamycins exhibit broad-spectrum bactericidal activity against most clinically relevant pathogens [3] [4].

- Combating Resistance: Istamycins, along with fortimicins, show activity against bacterial strains that are resistant to other aminoglycosides. Producers like S. tenjimariensis protect themselves from their own antibiotics through ribosomal resistance, a key area of study [5] [1].

- Combinatorial Biosynthesis: Istamycins are recognized as attractive targets for combinatorial biosynthesis and pathway engineering. This involves genetically modifying the biosynthetic gene cluster in the producing strain to create novel derivatives with improved properties or the ability to overcome bacterial resistance mechanisms [1].

Information Limitations

Publicly available, detailed scientific literature specifically focusing on the isolated role and application of Istamycin A₀ is limited. The information presented here is inferred from studies that profile it as one component of the istamycin complex.

- The specific minimum inhibitory concentrations (MICs) or unique potency of Istamycin A₀ against specific bacterial strains is not detailed in the retrieved results.

- There is no available data on its pharmacokinetic or toxicological profile in animal or human models.

References

- 1. Combinatorial biosynthesis of novel aminoglycoside antibiotics via... [amb-express.springeropen.com]

- 2. profiling and their characterization in... Istamycin aminoglycosides [pubmed.ncbi.nlm.nih.gov]

- 3. Central composite design for optimizing istamycin production... | CoLab [colab.ws]

- 4. Central composite design for optimizing istamycin production by... [link.springer.com]

- 5. Ribosomal resistance of an istamycin producer, Streptomyces... [pubmed.ncbi.nlm.nih.gov]

Istamycin A0 mechanism of action

Istamycin A0 Technical Profile

Table 1: Core Characteristics and Physicochemical Properties of Istamycin A0

| Property | Description |

|---|---|

| Chemical Class | 2-deoxy-aminocyclitol aminoglycoside antibiotic [1] [2] |

| Empirical Formula | C15H32N4O4 [3] |

| Source Organism | Streptomyces tenjimariensis (e.g., Strain SS-939, ATCC 31603) [3] [4] [5] |

| Bioactive Target | Small ribosomal subunit, leading to inhibition of protein synthesis [6] |

| Key Functional Groups | Two N-methyl groups, one O-methyl group [3] |

| Solubility | Soluble in water and methanol; sparingly soluble or insoluble in ethanol and other common organic solvents [3] |

| Chemical Tests | Positive reaction with ninhydrin and Rydon-Smith reagents [3] |

Table 2: Experimental Conditions for Production and Analysis

| Aspect | Protocol / Condition |

|---|---|

| Production Strain | Streptomyces tenjimariensis ATCC 31603 [1] [7] |

| Optimal Culture Media | Aminoglycoside Production Medium (APM) or Protoplast Regeneration Medium (PRM) [7] |

| Fermentation Parameters (OFAT) | 6 days incubation; 200 rpm agitation [7] |

| Optimized Conditions (CCD Model) | Initial pH 6.38; Temperature 30°C; 5.3% CaCO3 concentration [7] |

| Analytical Method (HPLC-MS/MS) | Column: Acquity CSH C18 with gradient elution. Mobile Phase: 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile. Detection: Electrospray ionization ion trap tandem mass spectrometry. [1] | | Chiral Separation | Macrocyclic glycopeptide-bonded chiral column for resolving 1- or 3-epimeric pairs [1] |

Proposed Mechanism of Action and Molecular Mechanism

While the exact molecular interaction of Istamycin A0 with its ribosomal target is not fully elucidated in the search results, its mechanism is consistent with the general aminoglycoside pathway initiated by binding to the bacterial small ribosomal subunit.

Diagram 1: Proposed mechanism of action for Istamycin A0, involving binding to the 30S ribosomal subunit, inducing misreading of the genetic code, and leading to bacterial cell death.

Research and Development Insights

- Biosynthetic Pathway: Istamycin A0 belongs to the 2-deoxystreptamine (2DOS)-containing aminoglycosides [2]. Its biosynthesis in S. tenjimariensis shares common enzymatic steps with other related antibiotics like butirosin and neomycin, particularly in the formation of the 2-deoxy-aminocyclitol core [2].

- Production Optimization: Recent work using Central Composite Design (CCD) has significantly improved yield. This statistical approach optimized key environmental variables, resulting in a 31-fold increase in production compared to unoptimized conditions [7].

Knowledge Gaps and Research Directions

The specific molecular interactions of Istamycin A0, such as its precise binding site on the 16S rRNA and the exact nature of the conformational changes it induces, remain areas for further investigation. Future research directions could include:

- Structural Studies: Employing X-ray crystallography or Cryo-Electron Microscopy to visualize the Istamycin A0-ribosome complex at atomic resolution.

- Resistance Profiling: Detailed study of the activity of Istamycin A0 against clinical isolates with specific aminoglycoside-modifying enzymes to assess its potential to overcome resistance.

References

- 1. aminoglycosides profiling and their characterization in... Istamycin [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic genes for aminoglycoside antibiotics [nature.com]

- 3. GB2048855A - Istamycins [patents.google.com]

- 4. US4380581A - Istamycins and streptomyces culture... - Google Patents [patents.google.com]

- 5. Studies on new aminoglycoside antibiotics, istamycins , from an... [jstage.jst.go.jp]

- 6. File: Istamycin (sannamycin B).svg - Wikimedia Commons A 0 [commons.wikimedia.org]

- 7. Central composite design for optimizing istamycin production... | CoLab [colab.ws]

Comprehensive Technical Guide: Biosynthesis, Analysis, and Engineering of the 2-Deoxy-Aminocyclitol Istamycin Pathway

Introduction and Biosynthesis Fundamentals

Istamycins are 2-deoxyfortamine-containing aminoglycoside antibiotics (AGAs) produced by Streptomyces tenjimariensis ATCC 31603 that exhibit broad-spectrum bactericidal activities against clinically relevant pathogens. These compounds belong to the larger family of aminocyclitol-aminoglycoside antibiotics (ACAGAs) characterized by the presence of an aminocyclitol moiety, which serves as the core structural element [1] [2]. The istamycin family is distinguished from other AGAs like kanamycins and gentamicins by its unique 2-deoxyfortamine cyclitol unit rather than the 2-deoxystreptamine (2DOS) found in many clinically important aminoglycosides [1]. This structural difference confers distinct biological properties and biosynthetic pathways that have attracted research interest for drug development, particularly in an era of increasing antimicrobial resistance.

The istamycin biosynthetic pathway shares similarities with the fortimicin pathway, both featuring a pseudo-disaccharide structure with a monosubstituted derivative of 3,6-dideoxy-3,6-diamino-neo-cyclitol [1]. These compounds interact with the 16S ribosomal RNA target site on bacterial ribosomes, similar to other aminocycosides, but have evolved different biosynthetic routes and self-resistance mechanisms in their producing organisms. The complete istamycin biosynthetic gene cluster has not been fully elucidated in the available literature, but comparative analysis with known AGA gene clusters provides insights into potential enzymatic steps and genetic organization [1] [3]. Understanding these fundamental aspects of istamycin biosynthesis provides the foundation for experimental profiling and characterization efforts, as well as engineering approaches to enhance production or create novel derivatives.

Experimental Profiling and Characterization

HPLC-MS/MS Congener Profiling

Advanced analytical techniques have been developed to characterize the diverse congeners produced in the istamycin biosynthetic pathway. A robust HPLC-MS/MS method has been established specifically for profiling and characterizing biosynthetic congeners in the istamycin pathway from Streptomyces tenjimariensis fermentation broth [4]. This method utilizes gradient elution on an Acquity CSH C18 column with a mobile phase consisting of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile, providing excellent separation of the complex mixture of structurally similar compounds.

Using this methodology, researchers have identified and quantified sixteen natural istamycin congeners in descending order of abundance: istamycin A, istamycin B, istamycin A₀, istamycin B₀, istamycin B₁, istamycin A₁, istamycin C, istamycin A₂, istamycin C₁, istamycin C₀, istamycin X₀, istamycin A₃, istamycin Y₀, istamycin B₃, and istamycin FU-10 plus istamycin AP [4]. The method demonstrates exceptional sensitivity, with a lower limit of quantification for istamycin A determined to be 2.2 ng/mL, enabling precise measurement even for low-abundance congeners in complex fermentation matrices.

Epimer Separation and Chiral Resolution

A particularly challenging aspect of istamycin analysis involves the separation of epimeric forms, which has been successfully addressed through specialized chromatographic approaches. Researchers have achieved chromatographic separation of five sets of 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column [4]. This capability is crucial for complete structural characterization, as these epimers often exhibit different biological activities and pharmacological properties.

The successful application of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has enabled the simultaneous identification of a wide range of 2-deoxy-aminocyclitol-type istamycin profiles from bacterial fermentation, representing a significant advancement in the analytical characterization of these complex antibiotic mixtures [4]. The experimental workflow for comprehensive istamycin analysis can be visualized as follows:

Experimental workflow for istamycin congener profiling using HPLC-MS/MS

Quantitative Analysis of Istamycin Congeners

Table 1: Relative abundance of major istamycin congeners identified from S. tenjimariensis fermentation

| Congener | Relative Abundance | Structural Features |

|---|---|---|

| Istamycin A | Highest | Parent compound |

| Istamycin B | High | C-1 epimer of istamycin A |

| Istamycin A₀ | High | N-acetyl derivative |

| Istamycin B₀ | Moderate | N-acetyl derivative of istamycin B |

| Istamycin B₁ | Moderate | Dehydroxylation at C-5 |

| Istamycin A₁ | Moderate | Dehydroxylation at C-5 |

| Istamycin C | Low | Trideoxygenation pattern |

| Istamycin A₂ | Low | Deoxyhexose substitution |

The quantitative profiling reveals that istamycin A and B represent the most abundant congeners under standard fermentation conditions, with various modified forms (including N-acetylated, dehydroxylated, and differently glycosylated derivatives) appearing in lower quantities [4]. This distribution provides insights into the flow of biosynthetic intermediates and the relative activities of various modifying enzymes in the pathway. Understanding this congener profile is essential for optimizing fermentation conditions to favor the production of the most therapeutically valuable components and for guiding engineering approaches to redirect flux toward desired derivatives.

Production Optimization and Fermentation Strategies

Physiological Parameter Optimization

Recent research has systematically optimized the environmental conditions affecting istamycin production using statistical design of experiments. Through an initial one-factor-at-a-time (OFAT) approach, researchers determined that both the aminoglycoside production medium and the protoplast regeneration medium yielded the highest specific productivity [5]. This preliminary investigation identified optimal values for fundamental culture parameters, establishing that 6 days incubation time and 200 rpm agitation provided the best yields under baseline conditions.

Building on these findings, a more sophisticated central composite design (CCD) quadratic model of 17 runs was employed to optimize three key variables: initial pH, incubation temperature, and concentration of calcium carbonate [5]. The CCD approach generated a statistically significant model that identified optimal conditions of initial pH 6.38, incubation temperature of 30°C, and 5.3% CaCO₃ concentration. When experimentally verified, these optimized conditions resulted in a remarkable 31-fold increase in istamycin production compared to unoptimized conditions, and a threefold increase over yields obtained using only optimized culture media [5]. This represents the first reported application of response surface methodology for statistically optimizing environmental conditions affecting istamycin production.

Culture Media Composition and Supplementation

Table 2: Optimization parameters for istamycin production using central composite design

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Initial pH | 5.5-7.5 | 6.38 | High: Affects enzyme activities and nutrient uptake |

| Incubation Temperature | 25-35°C | 30°C | Medium: Influences growth rate and metabolic activity |

| CaCO₃ Concentration | 1-10% | 5.3% | High: Buffering capacity and precursor availability |

| Agitation Rate | 150-250 rpm | 200 rpm | Medium: Oxygen transfer and mixing efficiency |

| Incubation Time | 4-8 days | 6 days | High: Balance between production and degradation |

The optimization study demonstrated that calcium carbonate concentration plays a crucial role in istamycin production, likely due to its buffering capacity in maintaining optimal pH throughout the fermentation process, and potentially as a source of ions that influence secondary metabolism [5]. The initial pH of the medium was also identified as a critical factor, affecting membrane transport processes, enzyme activities, and cellular metabolic functions essential for antibiotic synthesis. The integration of these optimized parameters into a unified fermentation strategy creates synergistic effects that dramatically enhance overall productivity.

The relationship between process parameters and istamycin yield can be visualized as an optimization workflow:

Systematic approach for optimizing istamycin production through statistical design

Combinatorial Biosynthesis and Pathway Engineering

Genetic Manipulation Strategies

Combinatorial biosynthesis represents a powerful approach for generating novel aminoglycoside antibiotics through strategic manipulation of biosynthetic pathways. This methodology involves rational engineering of biosynthetic gene clusters to produce modified antibiotics with potentially improved therapeutic properties [1]. For istamycins and related aminocycosides, this can be achieved through various genetic techniques including site-directed mutagenesis, protoplast fusion, gene replacement, gene inversion, inactivation through knock-out mutations, or co-expression of specific genes known to be involved in unique biosynthetic steps [1].

The successful application of combinatorial biosynthesis requires comprehensive knowledge of the genetics, biosynthesis, regulation, and transport of the target metabolites within the producing cells [1]. For aminoglycoside antibiotics like istamycins, significant progress has been made in sequencing and analyzing biosynthetic gene clusters, with reasonable biochemical information available about their production and regulation [1]. This genetic foundation enables researchers to deliberately alter biosynthetic pathways to produce structural analogs that may overcome common resistance mechanisms, such as aminoglycoside-modifying enzymes, or exhibit reduced toxicity profiles while maintaining antibacterial activity.

Engineering Novel Aminoglycoside Derivatives

Pathway engineering efforts for aminoglycoside antibiotics have yielded several promising strategies for creating novel derivatives:

- Precursor-directed biosynthesis: Feeding analog precursors to engineered strains to produce modified antibiotics

- Gene cluster swapping: Exchanging tailoring enzymes between biosynthetic pathways to create hybrid compounds

- Enzyme engineering: Modifying substrate specificity of key biosynthetic enzymes to alter structural features

- Heterologous expression: Reconstituting biosynthetic pathways in more tractable host organisms for improved manipulation

For istamycins specifically, the close phylogenetic relationship with fortimicins and other 2-deoxyfortamine-containing antibiotics enables potential inter-cluster engineering approaches [1]. The identification of the methyltransferase network in gentamicin biosynthesis provides a model for how similar approaches might be applied to istamycins, where the selectivity of methyltransferases and other tailoring enzymes could be exploited to create novel branching pathways [1]. These advanced engineering strategies represent the future of aminoglycoside development, potentially revitalizing this important class of antibiotics in the face of escalating antimicrobial resistance.

Conclusion and Future Perspectives

The comprehensive characterization of the 2-deoxy-aminocyclitol istamycin pathway has revealed sophisticated biosynthetic machinery that can be manipulated and optimized for enhanced antibiotic production. The integration of advanced analytical techniques like HPLC-MS/MS with statistical optimization methodologies and genetic engineering approaches provides a powerful framework for both understanding and exploiting this pathway for therapeutic development. The recent achievement of a 31-fold increase in istamycin production through culture condition optimization demonstrates the significant potential that remains untapped in natural product biosynthesis [5].

References

- 1. Combinatorial biosynthesis of novel aminoglycoside antibiotics via... [amb-express.springeropen.com]

- 2. - Wikipedia Aminocyclitol [en.wikipedia.org]

- 3. genes for aminoglycoside antibiotics | The Journal of... Biosynthetic [nature.com]

- 4. aminoglycosides profiling and their characterization in... Istamycin [pubmed.ncbi.nlm.nih.gov]

- 5. Central composite design for optimizing istamycin production... | CoLab [colab.ws]

Chemical Structure and Core Properties

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, characterized by a pseudo-disaccharide structure containing a unique diaminocyclitol moiety [1] [2].

| Property | Description for Istamycin A0 |

|---|---|

| IUPAC/CAS Reg. No. | 72503-80-1 [3] |

| Chemical Class | 2,4(or 5)-diaminocyclohexanol group aminoglycoside [3] |

| Core Structure | Pseudo-disaccharide; 3,6-dideoxy-3,6-diamino-neo-cyclitol aglycone [1] |

| Molecular Formula | Information not explicitly provided in search results |

| Producer Microbe | Streptomyces tenjimariensis (e.g., strain ATCC 31603) [1] [2] |

| Solubility | Soluble in water and methanol; sparingly soluble or insoluble in ethanol and other common organic solvents [2] |

| Key Chemical Reactions | Positive to ninhydrin and Rydon-Smith reactions [2] |

The diaminocyclitol aglycone distinguishes istamycins from the more common 2-deoxystreptamine (2DOS)-containing aminoglycosides like kanamycin and gentamicin [1]. The biosynthetic glycosyltransferase IstM is responsible for a key glycosylation step in its pathway [4].

Biosynthesis and Combinatorial Engineering

The biosynthetic gene cluster (BGC) for istamycins (abbreviated ist) has been sequenced and deposited under the accession code AJ845083 [1]. Istamycin A0 shares early biosynthetic steps with other aminoglycosides before diverging to form its unique diaminocyclitol core.

Istamycin A0 biosynthetic pathway originates from a shared precursor then diverges via a distinct diaminocyclitol route, with potential for combinatorial engineering with fortimicin pathways.

The search results suggest significant potential for combinatorial biosynthesis to create novel Istamycin A0 derivatives [1]. This involves genetically engineering the producing strain to introduce enzymes from the biosynthetic pathways of related antibiotics like fortimicin (from Micromonospora olivasterospora) and gentamicin (from Micromonospora echinospora) to produce hybrid compounds with potentially improved properties [1].

Mechanism of Action and Resistance

Istamycin A0 is a potent inhibitor of the bacterial 30S ribosomal subunit. It binds to the 16S rRNA in the decoding A-site, disrupting protein synthesis and causing misreading of the genetic code [3] [1].

The native producer, Streptomyces tenjimariensis, protects itself through a ribosome modification self-resistance mechanism [5]. The strain's ribosomes are altered, making them resistant to Istamycin A0 and conferring a characteristic multiple aminoglycoside resistance profile that includes istamycin, kanamycin, gentamicin, and ribostamycin [5].

Production and Fermentation

Istamycin A0 is produced by fermentation using the Streptomyces tenjimariensis strain. Key parameters for production can be optimized using statistical experimental design, similar to approaches used for other aminoglycosides.

| Factor | Consideration for Optimal Production |

|---|---|

| Strain | Streptomyces tenjimariensis (e.g., ATCC 31603, SS-939) [5] [2] |

| Screening Cue | Screening Kanamycin-resistant actinomycetes with unique plasmid profiles can identify novel producers [5] |

| Process Optimization | Use Response Surface Methodology (e.g., D-optimal Design) to optimize pH, temperature, agitation, and media [6] |

| Media Selection | Test various defined culture media; specific productivity (µg antibiotic/mg cell weight) is a key metric [6] |

Analogue Synthesis and Potential

Structural-activity relationship studies highlight that specific functional groups are critical for Istamycin A0's antimicrobial activity. Semisynthetic demethylation of key amino and hydroxyl groups has been explored to create novel analogs [7].

- 4-N-methyl group is essential: Removal of the 4-N-methyl group results in a significant loss of antimicrobial activity [7].

- Activity against Pseudomonas*: A specific demethylated derivative (6'-N,3-O-didemethylistamycin A) acylated with glycine showed interesting activity against *Pseudomonas, indicating the potential for structural modification to enhance spectrum [7].

References

- 1. Combinatorial biosynthesis of novel aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 2. US4380581A - Istamycins and streptomyces culture... - Google Patents [patents.google.com]

- 3. File: Istamycin (sannamycin B).svg - Wikimedia Commons A 0 [commons.wikimedia.org]

- 4. 2-Deoxystreptamine - an overview [sciencedirect.com]

- 5. Basic and applied research on multiple aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

- 6. D-optimal design model and biosynthetic pathway for ... [bmcmicrobiol.biomedcentral.com]

- 7. Synthesis of Demethyl Derivatives of Istamycin A [pubmed.ncbi.nlm.nih.gov]

Istamycin A0 foundational research papers

Initial Discovery and Characterization

The core foundational research on Istamycin A0 was published in the early 1980s. The table below summarizes the key initial findings:

| Aspect | Description |

|---|---|

| Initial Reporting | First isolated and characterized in 1982 [1]. |

| Producing Organism | Streptomyces tenjimariensis SS-939 (isolated from sea bottom soil) [2]. |

| Molecular Formula | C15H32N4O4 [2]. |

| Key Features | Contains two N-methyl groups and one O-methyl group; soluble in water and methanol [2]. |

| Salt Form | Hemi-carbonate salt is a colorless crystalline powder, decomposes at 111-114°C [2]. |

| Optical Rotation | [α]D22 = +76° (c=0.56, water) for the hemi-carbonate salt [2]. |

Modern Analytical Profiling and Separation

A 2016 study advanced the analysis of Istamycins by developing a robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method, providing greater detail on the Istamycin family [3].

- Congener Profiling: The study identified and quantified 16 different natural Istamycin congeners in a fermentation broth of Streptomyces tenjimariensis ATCC 31603. Istamycin A0 was the third most abundant compound in this mixture [3].

- Epimer Separation: The research also successfully separated five sets of 1- or 3-epimeric pairs of Istamycins using a macrocyclic glycopeptide-bonded chiral column, highlighting the ability to distinguish between very subtle stereochemical differences [3].

Experimental Workflows for Production and Analysis

The following diagram outlines the general experimental workflow for the production, isolation, and analysis of Istamycin A0, synthesizing information from the foundational and modern research.

Workflow for the production and analysis of Istamycin A0, from strain isolation to structural characterization [2] [4] [3].

Quantitative Data Summary

The table below consolidates key quantitative information from the search results for easy reference.

| Parameter | Value | Context / Source |

|---|---|---|

| Decomposition Point | 111-114°C | Istamycin A0 hemi-carbonate salt [2]. |

| Specific Optical Rotation | [α]D22 = +76° (c=0.56, water) | Istamycin A0 hemi-carbonate salt [2]. |

| Abundance Rank | 3rd out of 16 | Concentration in S. tenjimariensis fermentation broth [3]. |

| Optimum Fermentation pH | 6.38 | For general Istamycin production [4]. |

| Optimum Fermentation Temp | 30 °C | For general Istamycin production [4]. |

| Optimum CaCO₃ | 5.3% | For general Istamycin production [4]. |

Key Information for Researchers

- Biosynthetic Gene Cluster: The biosynthetic gene cluster (ist) for Istamycins in S. tenjimariensis ATCC 31603 has been identified (GenBank: AJ845083), which is a foundational genomic resource for understanding its biosynthesis [4] [5].

- Production Optimization: A 2024 study used a Central Composite Design (CCD) to optimize Istamycin production, achieving a 31-fold increase in yield. The key parameters were an initial pH of 6.38, a temperature of 30°C, and 5.3% CaCO₃ [4]. This demonstrates a modern approach to scaling up production.

- Distinguishing Feature: Istamycins belong to the fortimicin-group of aminoglycosides, characterized by containing a 2-deoxyfortamine moiety instead of the more common 2-deoxystreptamine found in antibiotics like kanamycin [4] [5].

References

- 1. Isolation and structures of istamycin components [sciencedirect.com]

- 2. GB2048855A - Istamycins [patents.google.com]

- 3. Istamycin aminoglycosides profiling and their ... [pubmed.ncbi.nlm.nih.gov]

- 4. Central composite design for optimizing istamycin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Combinatorial biosynthesis of novel aminoglycoside ... [pmc.ncbi.nlm.nih.gov]

HPLC-MS/MS Analysis of Istamycin A0: Application Notes and Detailed Protocol

Introduction

Istamycin A0 is a member of the istamycin family of aminoglycoside antibiotics, which belong to the broader class of 2-deoxy-aminocyclitol-type natural products. These compounds are produced by the bacterium Streptomyces tenjimariensis and are known for their potent antibacterial activity, primarily through inhibition of the small ribosomal subunit [1] [2]. The complex structure of Istamycin A0, featuring multiple stereocenters, presents a significant analytical challenge, necessitating highly selective and sensitive methods for its accurate characterization and quantification [3]. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful technique for such tasks, combining superior separation capabilities with specific detection. This application note provides a detailed protocol for the profiling and characterization of Istamycin A0 in bacterial fermentation broth using HPLC-MS/MS, offering researchers a robust framework for their analytical work in drug development [1] [4].

Materials and Methods

Chemical Structures and Properties

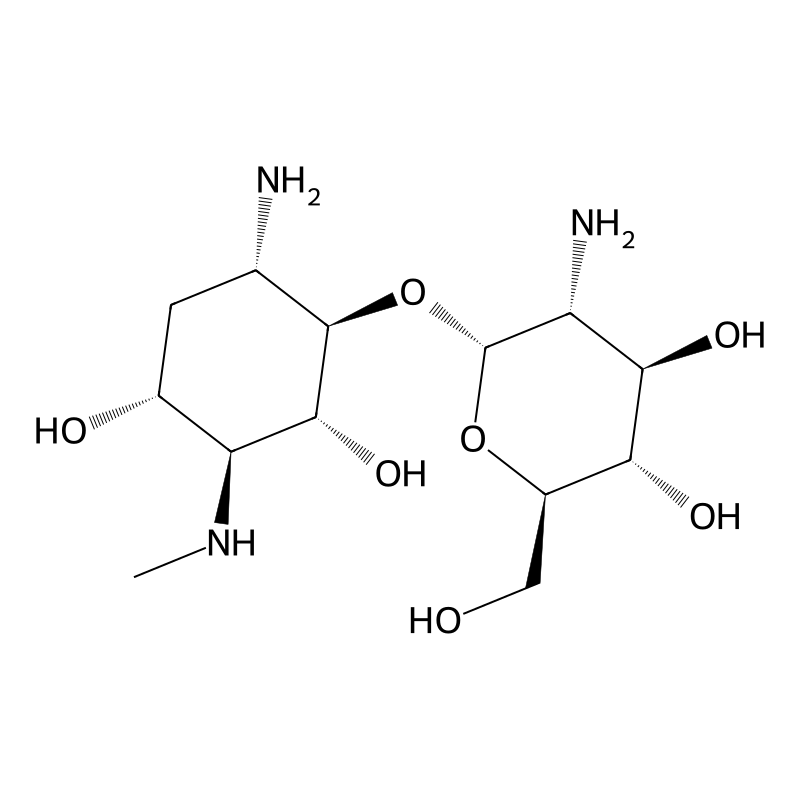

Istamycin A0, also known as Sannamycin B, is a bioactive molecule of the 2,4(or 5)-diaminocyclohexanol group. Its complex structure includes eight defined stereocenters, which are crucial for its biological activity [3].

Table 1: Molecular Properties of Istamycin A0

| Property | Value |

|---|---|

| IUPAC Name | (1R,2R,3S,4S,6S)-6-Amino-2-hydroxy-3-{N-(iminomethyl)glycylamino}-4-methoxycyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-α-D-erythro-hexopyranoside [3] |

| Molecular Formula | C~18~H~36~N~6~O~5~ [3] |

| Average Mass | 416.523 Da [3] |

| Monoisotopic Mass | 416.274718 Da [3] |

| CAS Registry Number | 72503-80-1 [2] |

Equipment and Reagents

- HPLC System: A high-performance liquid chromatography system capable of handling gradient elutions.

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, preferably an ion trap or triple quadrupole, operated in positive ion mode [1].

- Chromatography Column: Acquity CSH C18 column (exact dimensions not specified in search results, but a 100 mm x 2.1 mm, 3 µm particle size C8 or C18 column is typical for such analyses) [1] [5].

- Chiral Column: A macrocyclic glycopeptide-bonded chiral column (for separation of epimers) [1].

- Chemicals: HPLC-grade solvents (water, acetonitrile, methanol). Pentafluoropropionic acid (PPFA) or formic acid/acetic acid for mobile phase modification [1] [5].

- Standards: Istamycin A0 pure standard. Stable isotope-labeled internal standards are highly recommended for precise quantification but were not specified for Istamycin A0 in the results [5].

Experimental Workflow

The following diagram outlines the complete analytical procedure for the HPLC-MS/MS analysis of Istamycin A0.

Detailed HPLC-MS/MS Protocol

Step 1: Sample Preparation

- Obtain fermentation broth from Streptomyces tenjimariensis ATCC 31603 cultures [1].

- Perform a rapid sample cleanup. This typically involves protein precipitation using organic solvents (e.g., methanol or acetonitrile) followed by centrifugation and filtration. Supported Liquid Extraction (SLE) is another option for more comprehensive matrix removal [5] [4].

- Add the appropriate internal standard to the sample before cleanup if available, to correct for any matrix effects and losses during preparation [5].

Step 2: Chromatographic Separation (HPLC)

The following conditions are adapted from the literature for profiling istamycin congeners [1].

- Column: Acquity CSH C18 or equivalent.

- Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PPFA). The ion-pairing agent helps improve the chromatographic behavior of polar aminoglycosides [1].

- Mobile Phase B: 50% acetonitrile (with or without 5 mM PPFA).

- Elution: Gradient elution. The specific gradient profile was not detailed in the results, but a typical gradient might run from a low percentage of B (e.g., 5%) to a high percentage (e.g., 95%) over 10-20 minutes.

- Flow Rate: ~0.2-0.4 mL/min.

- Injection Volume: 1-10 µL.

- Column Temperature: Maintained constant (e.g., 40°C).

Note: For the separation of 1- or 3-epimeric pairs of istamycins, use a macrocyclic glycopeptide-bonded chiral column with a suitable isocratic or gradient mobile phase [1].

Step 3: Mass Spectrometric Detection (MS/MS)

- Ionization: Electrospray Ionization (ESI) in positive mode [1] [5].

- Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for high sensitivity and selectivity in quantification. This involves selecting the precursor ion of Istamycin A0 and monitoring specific fragment ions [5].

- MS Parameters: The specific voltage and gas parameters (capillary voltage, cone voltage, collision energy) need to be optimized by infusing a neat standard of Istamycin A0. The protocol for other antibiotics suggests this is a critical step [5].

Method Validation

For a method to be used in quantitative analysis, it must be validated. Key parameters to assess include:

- Lower Limit of Quantification (LLOQ): For istamycin A in a similar matrix, an LLOQ of 2.2 ng/mL has been achieved, indicating high sensitivity [1].

- Linearity: The calibration curve should be linear over the expected concentration range in the sample.

- Accuracy and Precision: Determine both intra-day and inter-day accuracy and precision.

- Matrix Effect: Assess the absolute and relative matrix effect as per published strategies to ensure the reliability of the MS/MS detection in the chosen biological matrix [6]. The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects [5].

- Recovery: Determine the "true" recovery of the analyte through appropriate experiments [6].

Results and Data Interpretation

Table 2: Example HPLC-MS/MS Parameters for an Istamycin Congener This table provides an example based on the methodology. Parameters for Istamycin A0 must be optimized with a pure standard.

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Istamycin A0 | 417.3 | To be determined | 50 | To be optimized | To be optimized |

| Internal Standard | To be determined | To be determined | 50 | To be optimized | To be optimized |

Key Findings from Literature:

- A validated HPLC-MS/MS method can successfully profile 16 natural istamycin congeners from a fermentation broth, with Istamycin A being the most abundant [1].

- The method is robust enough to perform congener profiling, epimer separation, and precise quantification, all within a single analytical framework [1].

- The use of a chiral stationary phase is effective for the chromatographic separation of 1- or 3-epimeric pairs, which is crucial for accurately assessing the composition and potency of the fermentation product [1].

Discussion

Advantages of the HPLC-MS/MS Method

The described HPLC-MS/MS protocol offers several key advantages for the analysis of Istamycin A0:

- High Sensitivity and Selectivity: The MRM mode in MS/MS provides exceptional specificity, effectively distinguishing Istamycin A0 from other closely related congeners and matrix interferences, thereby yielding a lower limit of quantification in the low ng/mL range [1] [5].

- Congener Profiling: The method is not limited to a single compound; it enables the simultaneous identification and relative quantification of multiple istamycins in a complex fermentation mixture, providing a comprehensive view of the biosynthetic profile [1].

- Epimer Separation: The application of a chiral column addresses the challenge of analyzing epimeric forms, which is a common issue with complex aminocyclitol molecules and is essential for a complete characterization [1].

Troubleshooting and Optimization Tips

- Matrix Effects: If signal suppression or enhancement is observed, further optimize the sample cleanup procedure. The post-column infusion of analyte is a useful technique to diagnose matrix effects [6].

- Poor Chromatography: If peak shape is unsatisfactory, consider modifying the mobile phase by trying different ion-pairing agents (e.g., trifluoroacetic acid) or volatile buffers (e.g., ammonium formate). Adjusting the gradient profile can also improve separation [4].

- Low Sensitivity: For sensitivity enhancement, ensure the MS/MS parameters are optimally tuned for Istamycin A0. Increasing the injection volume or concentrating the sample during preparation can also help.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and comprehensive approach for the characterization and quantification of Istamycin A0 in complex fermentation broths. Its ability to separate epimers and profile multiple congeners simultaneously makes it an invaluable tool for researchers in natural product chemistry, pharmaceutical analysis, and antibiotic discovery and development. The ongoing advancements in HPLC-MS technology, particularly in throughput and sensitivity, promise to further solidify its role as a cornerstone technique in these fields [4].

References

- 1. aminoglycosides profiling and their characterization in... Istamycin [pubmed.ncbi.nlm.nih.gov]

- 2. File: Istamycin (sannamycin B).svg - Wikimedia Commons A 0 [commons.wikimedia.org]

- 3. Structure, properties, spectra, suppliers and links for: Istamycin 3 A [chemspider.com]

- 4. Recent Advances in HPLC - MS for Pharmaceutical Analysis [news-medical.net]

- 5. Multiplex Therapeutic Drug Monitoring by Isotope-dilution... [jove.com]

- 6. Strategies for the assessment of matrix effect in quantitative ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Protocol for the Quantification of Istamycin A0 in Fermentation Broth

Introduction and Background

Istamycins are a group of 2-deoxyfortamine-containing aminoglycoside antibiotics produced by the bacterium Streptomyces tenjimariensis ATCC 31603 [1] [2]. These compounds exhibit broad-spectrum bactericidal activity against a wide range of clinically relevant pathogens, making them promising candidates for pharmaceutical development [2]. Among the various congeners in the istamycin family, Istamycin A0 represents a key biosynthetic intermediate and component of the fermentation profile [1] [3].

The accurate quantification of Istamycin A0 in complex fermentation matrices is crucial for optimizing production yields, monitoring bioprocess efficiency, and ensuring consistent product quality during drug development. This protocol outlines two robust analytical techniques for this purpose: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy [1] [4]. The HPLC-MS/MS method offers high sensitivity and selectivity, capable of separating and quantifying Istamycin A0 among multiple related congeners, while the ATR-FTIR technique provides a rapid, minimal preparation alternative for quantitative analysis [1] [4] [5].

Fermentation Protocol for Streptomyces tenjimariensis

Culture Conditions and Media Preparation

The production of Istamycin A0 begins with the controlled fermentation of Streptomyces tenjimariensis ATCC 31603. Recent optimization studies using Central Composite Design (CCD) have identified key environmental parameters that significantly enhance istamycin production [2].

- Culture Media: Either Aminoglycoside Production Medium or Protoplast Regeneration Medium has been shown to yield the highest specific productivity for istamycins [2].

- Optimal Physical Parameters:

- Agitation Rate: 200 rpm

- Incubation Time: 6 days

- Temperature: 30 °C

- Initial pH: 6.38

- Critical Additive: Calcium Carbonate (CaCO₃) at a concentration of 5.3% (w/v) has been identified as a significant factor for enhancing yield [2].

The following workflow diagram outlines the key stages of the fermentation and sample preparation process:

Sample Preparation and Clarification

Following the fermentation process, the broth must be processed to obtain a sample suitable for instrumental analysis.

- Harvesting: Transfer the fermentation broth from the bioreactor or flask.

- Clarification: Centrifuge the broth at a high speed (e.g., 10,000 × g for 20 minutes) to separate the bacterial biomass from the liquid supernatant.

- Filtration: Filter the supernatant through a 0.22 µm membrane filter to ensure the removal of any residual particulate matter.

- Storage: The clarified supernatant can be aliquoted and stored at -20°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.

Analytical Method 1: HPLC-MS/MS Quantification

Principle and Advantages

This method uses High-Performance Liquid Chromatography for superior separation of Istamycin A0 from other closely related congeners, coupled with Tandem Mass Spectrometry for highly selective and sensitive detection [1]. It is the method of choice for detailed profiling of the entire istamycin complex in the fermentation broth.

Detailed Chromatographic and MS Conditions

- HPLC Column: Acquity CSH C18 [1].

- Mobile Phase:

- Elution: Gradient elution is required. The specific gradient profile should be optimized, starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B.

- Mass Spectrometry:

The following workflow illustrates the core steps of the HPLC-MS/MS analysis:

Calibration and Quantification

- Stock Solution: Prepare a concentrated stock solution of a purified Istamycin A0 reference standard in a suitable solvent (e.g., water or mobile phase A) [6].

- Standard Curve: Perform a serial dilution of the stock solution to prepare at least five standard solutions covering a concentration range expected in the samples [6]. A minimum of five concentrations is recommended for a reliable curve [6].

- Linearity: Plot the peak area (or height) of Istamycin A0 against the known concentration. The data should be fit with a linear regression (y = mx + b), and the coefficient of determination (R²) should typically be ≥ 0.995 [1] [6].

Performance Characteristics

- Lower Limit of Quantification (LLOQ): For istamycin A in this methodology, the LLOQ was reported to be 2.2 ng/mL, indicating exceptionally high sensitivity [1].

- Specificity: The method can separate and characterize up to 16 different istamycin congeners, demonstrating high specificity for Istamycin A0 [1].

Table 1: Key HPLC-MS/MS Method Parameters for Istamycin A0 Quantification

| Parameter | Specification | Reference |

|---|---|---|

| HPLC Column | Acquity CSH C18 | [1] |

| Mobile Phase | 5 mM PFPA / 50% Acetonitrile | [1] |

| Detection | ESI-Ion Trap MS/MS | [1] |

| LLOQ (for Ist A) | 2.2 ng/mL | [1] |

| Linear Range | To be established experimentally | - |

| Key Advantage | High sensitivity and congener specificity | [1] |

Analytical Method 2: ATR-FTIR Spectroscopy

Principle and Advantages